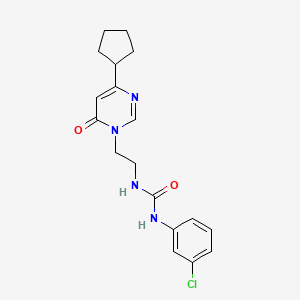
1-(3-chlorophenyl)-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 1-(3-chlorophenyl)-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea involves the inhibition of specific enzymes and signaling pathways that are involved in the growth and survival of cancer cells. This compound has been found to inhibit the activity of tyrosine kinases, which play a crucial role in the growth and proliferation of cancer cells. Additionally, this compound has been found to inhibit the activity of NF-kB, a transcription factor that is involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3-chlorophenyl)-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea in lab experiments include its potent anticancer activity, low toxicity profile, and potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. However, the limitations of using this compound in lab experiments include its high cost of synthesis and limited availability.
Direcciones Futuras
There are several future directions for the study of 1-(3-chlorophenyl)-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea. One direction is to further investigate its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to study its potential use in combination with other therapeutic agents for the treatment of cancer. Additionally, further studies are needed to optimize the synthesis method and improve the availability of this compound for research purposes.
Conclusion:
This compound is a promising compound that has shown significant potential for applications in the field of medicine. Its potent anticancer activity, low toxicity profile, and potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders make it a promising candidate for further development as a therapeutic agent. Further studies are needed to optimize the synthesis method, improve the availability of this compound for research purposes, and investigate its potential applications in combination with other therapeutic agents.
Métodos De Síntesis
The synthesis of 1-(3-chlorophenyl)-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea involves the reaction of 3-chlorophenyl isocyanate with 2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethylamine. The reaction takes place in the presence of a suitable solvent and a base. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been studied for its potential applications in the field of medicine. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent. Additionally, this compound has been found to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c19-14-6-3-7-15(10-14)22-18(25)20-8-9-23-12-21-16(11-17(23)24)13-4-1-2-5-13/h3,6-7,10-13H,1-2,4-5,8-9H2,(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKNBPIPPKRFBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=O)N(C=N2)CCNC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate](/img/structure/B2624267.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2624268.png)
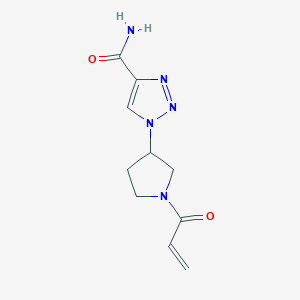
![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2624270.png)
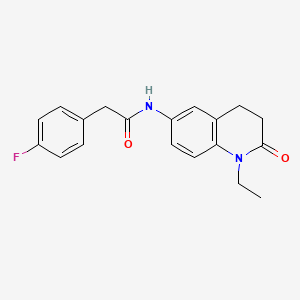
![[6-(Oxan-4-yl)pyrimidin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B2624273.png)
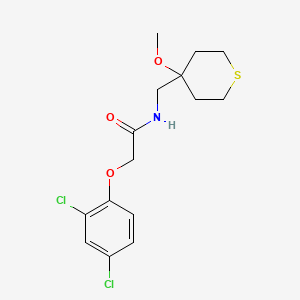
![5-{[(4-chlorophenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2624277.png)

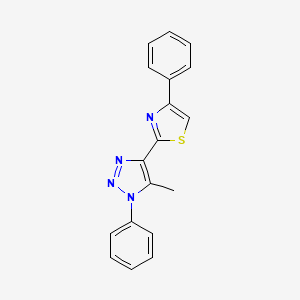
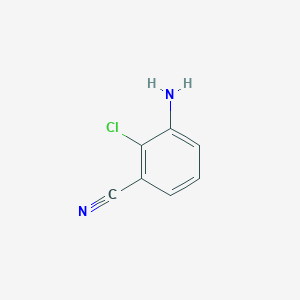
![N-phenethyl-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2624283.png)
![5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2624286.png)
